6-Ethynyl-2-methylimidazo[1,2-A]pyridine
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Overview
Description
6-Ethynyl-2-methylimidazo[1,2-A]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-A]pyridine family. These compounds are known for their diverse biological activities and are widely used in medicinal chemistry. The unique structure of this compound makes it a valuable scaffold for drug discovery and development.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine typically involves the functionalization of the imidazo[1,2-A]pyridine core. One common method is the reaction of 2-methylimidazo[1,2-A]pyridine with ethynylating agents under specific conditions. For example, the reaction with ethynyl bromide in the presence of a base such as potassium carbonate can yield the desired compound .
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to achieve high yields and purity. This may include the use of continuous flow reactors and advanced purification techniques to ensure the compound meets the required standards for pharmaceutical applications .
Chemical Reactions Analysis
Types of Reactions: 6-Ethynyl-2-methylimidazo[1,2-A]pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Halogenation reactions can introduce halogen atoms into the molecule, such as bromination using bromine.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bromine, iodine.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced imidazo[1,2-A]pyridine derivatives.
Substitution: Formation of halogenated imidazo[1,2-A]pyridine derivatives.
Scientific Research Applications
6-Ethynyl-2-methylimidazo[1,2-A]pyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial and antiviral agent.
Industry: Used in the development of new materials and as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 6-Ethynyl-2-methylimidazo[1,2-A]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis, leading to antimicrobial effects . The exact pathways and molecular targets can vary depending on the specific application and the structure of the compound .
Comparison with Similar Compounds
2-Methylimidazo[1,2-A]pyridine: Known for its antimicrobial properties.
6-Methylimidazo[1,2-A]pyridine-2-carboxylic acid ethyl ester: Used in the synthesis of pharmaceuticals.
3-Bromo-2-methylimidazo[1,2-A]pyridine: Exhibits antimicrobial activity against Staphylococcus aureus.
Uniqueness: 6-Ethynyl-2-methylimidazo[1,2-A]pyridine stands out due to its ethynyl group, which can enhance its reactivity and binding affinity to molecular targets. This makes it a valuable compound for drug discovery and development, offering unique properties compared to other imidazo[1,2-A]pyridine derivatives .
Properties
Molecular Formula |
C10H8N2 |
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Molecular Weight |
156.18 g/mol |
IUPAC Name |
6-ethynyl-2-methylimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C10H8N2/c1-3-9-4-5-10-11-8(2)6-12(10)7-9/h1,4-7H,2H3 |
InChI Key |
ITCVUDGIEDYUMX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN2C=C(C=CC2=N1)C#C |
Origin of Product |
United States |
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